6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular formula of 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine is C7H6BrN3 . The InChI code is 1S/C7H6BrN3/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,1H3 . The molecular weight is 212.05 g/mol .Physical And Chemical Properties Analysis
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine is a solid at room temperature . It has a molecular weight of 212.05 g/mol . The compound has a topological polar surface area of 30.2 Ų .Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The unique properties of PPs make them suitable for use as chemosensors . They can be used to detect changes in the chemical environment.
Organic Materials Progress Tracking
PPs have tunable photophysical properties, which makes them useful in tracking the progress of organic materials .
Solid-State Emitters
PPs bearing simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters .
Photobleaching Performance
After continuous excitation, the normalized fluorescence intensities of dyes based on PPs show a very good photobleaching performance .
Antitumor Scaffold
Functional Pyrazolo[1,5-a]pyrimidines have shown potential as an antitumor scaffold . They have attracted a great deal of attention in medicinal chemistry .
Enzymatic Inhibitory Activity
PPs have shown potential for enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Structural Modifications for Drug Discovery
The great synthetic versatility of PPs permits structural modifications throughout its periphery . This makes it a privileged scaffold for combinatorial library design and drug discovery .
Future Directions
Pyrazolo[1,5-a]pyrimidines, including 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine, have attracted a great deal of attention due to their significant photophysical properties . Future research will likely focus on the development of more efficient synthesis pathways, the use of cheaper reagents, and processes that prevent or reduce waste production .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines (pps), a family of compounds to which 6-bromo-3-methylpyrazolo[1,5-a]pyrimidine belongs, have been found to have significant biological applications, particularly in cancer therapeutics .
Mode of Action
It’s known that pyrazolopyrimidine scaffolds act as bioisosteres of adenine and retain the main interactions of atp at the kinase domain . This suggests that 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine may interact with its targets in a similar manner.
Biochemical Pathways
Given the potential role of pyrazolo[1,5-a]pyrimidines in cancer therapeutics, it’s plausible that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is predicted to be bbb permeant .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidines family have been found to exhibit fluorescence properties, making them useful as lipid droplet biomarkers for cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine. For instance, it’s recommended to be stored at room temperature . Additionally, its solubility can be influenced by the solvent used .
properties
IUPAC Name |
6-bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRVDSIDHUKPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269837 | |
Record name | 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211578-31-2 | |
Record name | 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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